molecular formula C11H16ClNO2 B13475770 (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride

(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride

Cat. No.: B13475770
M. Wt: 229.70 g/mol
InChI Key: BVYZJKBHJYIFNY-CVDVRWGVSA-N
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Description

(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride is an organic compound that belongs to the class of phenylpropenes These compounds are characterized by the presence of a phenyl group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by reduction and hydrochloride salt formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

Research may focus on its biological activity, including potential antimicrobial or anticancer properties.

Medicine

The compound could be investigated for its therapeutic potential, such as its use in drug development.

Industry

In industrial applications, the compound might be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine
  • (2E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-amine
  • (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine

Uniqueness

The unique structural features of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride, such as the specific positioning of methoxy groups and the hydrochloride salt form, may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2;/h3-7H,8,12H2,1-2H3;1H/b6-4+;

InChI Key

BVYZJKBHJYIFNY-CVDVRWGVSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/CN.Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=CCN.Cl

Origin of Product

United States

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